Cas no 479588-29-9 (3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)-2-propenamide)
3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)-2-propenamide Chemical and Physical Properties
Names and Identifiers
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- (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide
- EN300-26595172
- 479588-29-9
- Z44330564
- 3-(1,3-dioxaindan-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide
- 3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)-2-propenamide
-
- Inchi: 1S/C19H16N2O4/c1-2-23-16-6-4-3-5-15(16)21-19(22)14(11-20)9-13-7-8-17-18(10-13)25-12-24-17/h3-10H,2,12H2,1H3,(H,21,22)
- InChI Key: RMVPCWUOBDLRLA-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1OCC)(=O)C(C#N)=CC1=CC=C2OCOC2=C1
Computed Properties
- Exact Mass: 336.11100700g/mol
- Monoisotopic Mass: 336.11100700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 553
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 80.6Ų
Experimental Properties
- Density: 1.330±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 573.2±50.0 °C(Predicted)
- pka: 9.82±0.70(Predicted)
3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)-2-propenamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26595172-0.05g |
3-(1,3-dioxaindan-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide |
479588-29-9 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)-2-propenamide Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)-2-propenamide
3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)-2-propenamide: A Comprehensive Overview
The compound 3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)-2-propenamide (CAS No. 479588-29-9) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug discovery and materials science. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its properties and functionalities.
Structural Insights: The molecule consists of a benzodioxole ring fused with a phenyl group, which is connected to a cyano-substituted propenamide moiety. This combination of functional groups imparts the compound with versatile reactivity and selectivity. The benzodioxole ring, known for its aromatic stability, serves as a rigid scaffold that facilitates precise molecular interactions. The cyano group, on the other hand, introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule. Recent studies have highlighted the importance of such structural motifs in enhancing bioavailability and pharmacokinetic profiles.
Synthesis and Characterization: The synthesis of 3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)-2-propenamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzodioxole ring via cyclization reactions and the subsequent installation of the cyano and amide groups. Advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to fully characterize the compound. These studies have provided critical insights into its stereochemistry and conformational flexibility.
Applications in Drug Discovery: One of the most promising applications of this compound lies in its potential as a lead molecule in drug discovery. The presence of multiple functional groups allows for extensive chemical modification, enabling researchers to explore diverse biological targets. Recent research has focused on its ability to inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Preclinical studies have demonstrated encouraging results, suggesting that this compound could serve as a basis for developing novel therapeutic agents.
Materials Science Perspective: Beyond its pharmacological applications, 3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)-2-propenamide has also shown promise in materials science. Its rigid structure and conjugated system make it an attractive candidate for use in organic electronics. Recent investigations into its electronic properties have revealed potential applications in light-emitting diodes (LEDs) and photovoltaic devices. The compound's ability to form stable charge transfer complexes further enhances its suitability for these applications.
Recent Research Developments: In line with current trends in green chemistry, researchers have explored more sustainable methods for synthesizing this compound. Catalysts derived from renewable resources and energy-efficient reaction conditions are being investigated to reduce the environmental footprint of its production. Additionally, computational studies using machine learning algorithms have been employed to predict the compound's behavior under various physiological conditions, aiding in the design of more effective drug delivery systems.
In conclusion, 3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)-2-propenamide (CAS No. 479588-29-9) stands out as a versatile molecule with multifaceted applications across chemistry and pharmacology. Its unique structure, combined with cutting-edge research advancements, positions it as a valuable asset in both academic and industrial settings. As ongoing studies continue to uncover new dimensions of its utility, this compound is poised to make significant contributions to scientific progress.
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